molecular formula C18H25N5OS B5441292 N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5441292
M. Wt: 359.5 g/mol
InChI Key: GIWBAXRVCWWQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide” is a non-naturally occurring volatile compound. It is also known as VUAA1 and is considered a valuable tool for insect olfactory research . It is an agonist of the highly conserved insect odorant receptor co-receptor ion channel Orco .


Molecular Structure Analysis

The empirical formula of this compound is C19H21N5OS . Its molecular weight is 367.47 . The SMILES string representation of the molecule is CCC(C=C1)=CC=C1NC(CSC2=NN=C(C3=CN=CC=C3)N2CC)=O .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at a concentration of 20 mg/mL . It should be stored at a temperature of 2-8°C .

Mechanism of Action

VUAA1 is able to activate both heteromeric and homomeric Orco-containing channels . This makes it a valuable tool for insect olfactory research.

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The hazard statements are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-cycloheptyl-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-2-23-17(15-11-7-8-12-19-15)21-22-18(23)25-13-16(24)20-14-9-5-3-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWBAXRVCWWQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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